Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

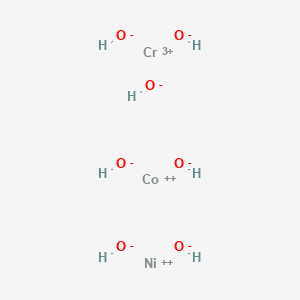

Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide is a complex compound consisting of chromium, cobalt, and nickel ions coordinated with seven hydroxide ions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of chromium(3+);cobalt(2+);nickel(2+);heptahydroxide typically involves the co-precipitation method. This process includes dissolving chromium(III) nitrate, cobalt(II) nitrate, and nickel(II) nitrate in water, followed by the addition of a base such as sodium hydroxide to precipitate the hydroxides. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar co-precipitation techniques but on a larger scale. The process includes the use of automated systems to control the addition of reagents and maintain optimal reaction conditions. The precipitated product is then filtered, washed, and dried to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation states of chromium, cobalt, and nickel.

Reduction: It can be reduced to lower oxidation states or elemental forms of the metals.

Substitution: Ligand exchange reactions can occur, where hydroxide ions are replaced by other ligands such as chloride or sulfate ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the metals, while reduction can produce elemental chromium, cobalt, and nickel .

Wissenschaftliche Forschungsanwendungen

Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide has several scientific research applications:

Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.

Biology: Investigated for its potential use in biological systems, such as enzyme mimics or in drug delivery.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Wirkmechanismus

The mechanism by which chromium(3+);cobalt(2+);nickel(2+);heptahydroxide exerts its effects involves the interaction of the metal ions with various molecular targets. The compound can participate in redox reactions, where it either donates or accepts electrons, thereby influencing the activity of enzymes or other proteins. The hydroxide ions can also play a role in stabilizing the metal ions and facilitating their interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chromium(III) hydroxide: Similar in terms of the chromium content but lacks the cobalt and nickel components.

Cobalt(II) hydroxide: Contains cobalt but not chromium or nickel.

Nickel(II) hydroxide: Contains nickel but not chromium or cobalt.

Uniqueness

Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide is unique due to the combination of three different metal ions, each contributing distinct properties.

Biologische Aktivität

Chromium, cobalt, and nickel are transition metals that play significant roles in various biological processes but can also exhibit toxic effects. This article explores the biological activity of the compound "Chromium(3+); Cobalt(2+); Nickel(2+); Heptahydroxide," focusing on its cytotoxicity, mechanisms of action, and implications for human health.

Overview of the Compound

The compound consists of three metal ions: chromium (Cr), cobalt (Co), and nickel (Ni), each in a +2 or +3 oxidation state, combined with seven hydroxide ions. These metals are commonly found in various industrial applications, including orthopedic implants and dental alloys. Their biological activity is influenced by their oxidation states, solubility, and interaction with biological systems.

1. Cytotoxic Effects

Research indicates that these metal ions can induce cytotoxic effects in various cell types, particularly hepatocytes and macrophages. A study assessing the cytotoxicity of these metals found the following IC50 values for human hepatocytes:

- Cobalt (Co): 940 µM

- Chromium (Cr): 2 µM

- Nickel (Ni): 1380 µM

This data suggests that chromium is significantly more toxic than cobalt and nickel at comparable concentrations .

2. Oxidative Stress Induction

Exposure to chromium and cobalt has been shown to increase reactive oxygen species (ROS) production in macrophages. In vitro studies demonstrated a dose-dependent increase in ROS levels when cells were treated with metal ions at concentrations as low as 100 µM . This oxidative stress can lead to protein carbonylation, indicating damage to cellular proteins .

3. Metabolic Disruption

Metabolomic analyses have revealed that exposure to these metals disrupts key metabolic pathways. For instance, tryptophan metabolism and lipid metabolism were significantly affected by low concentrations of these metals . The accumulation of specific metabolites, such as phenylacetylglycine, was observed, suggesting phospholipidosis—a condition characterized by abnormal accumulation of phospholipids within cells.

Skin Interaction and Sensitization

Nickel, cobalt, and chromium are well-known skin sensitizers. Studies have demonstrated that these metals can permeate human skin, with cobalt and chromium penetrating the epidermis more extensively than nickel . The retention of these metals in the skin can lead to allergic reactions and dermatitis.

Table 1: Retention of Metals in Skin

| Metal | Retention Time | Amount Retained (µmol/cm²) |

|---|---|---|

| Nickel | 2 hours | 0.07 |

| Cobalt | 2 hours | 0.07 |

| Chromium | 2 hours | 0.07 |

| Nickel | 8 hours | 0.16 |

| Cobalt | 8 hours | 0.13 |

| Chromium | 8 hours | 0.27 |

Clinical Implications

The release of metal ions from orthopedic implants has raised concerns regarding long-term exposure to chromium, cobalt, and nickel. Elevated serum levels of these metals have been documented in patients with metal-on-metal hip implants . The potential for systemic toxicity due to chronic exposure necessitates ongoing monitoring of patients with such implants.

Case Studies

-

Orthopedic Patients:

A longitudinal study found significant increases in serum cobalt and chromium levels in patients with metal-on-metal hip replacements compared to control groups without implants . These findings highlight the need for regular follow-up to assess potential toxic effects. -

Allergic Reactions:

Clinical cases have reported dermatitis linked to exposure to nickel and chromium from jewelry and cosmetics, underscoring their role as common allergens .

Eigenschaften

CAS-Nummer |

919285-66-8 |

|---|---|

Molekularformel |

CoCrH7NiO7 |

Molekulargewicht |

288.67 g/mol |

IUPAC-Name |

chromium(3+);cobalt(2+);nickel(2+);heptahydroxide |

InChI |

InChI=1S/Co.Cr.Ni.7H2O/h;;;7*1H2/q+2;+3;+2;;;;;;;/p-7 |

InChI-Schlüssel |

OAIAFEXPCJPQGU-UHFFFAOYSA-G |

Kanonische SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Co+2].[Ni+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.